molecular formula C6H6ClFN2 B1423792 (3-Chloro-5-fluorophenyl)hydrazine CAS No. 1260890-58-1

(3-Chloro-5-fluorophenyl)hydrazine

Cat. No.: B1423792
CAS No.: 1260890-58-1
M. Wt: 160.58 g/mol
InChI Key: XDSFQZXJAPOUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-fluorophenyl)hydrazine is an aromatic compound characterized by the presence of both chlorine and fluorine atoms on a phenyl ring, along with a hydrazine functional group

Scientific Research Applications

(3-Chloro-5-fluorophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Safety and Hazards

(3-Chloro-5-fluorophenyl)hydrazine is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

Hydrazine derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for (3-Chloro-5-fluorophenyl)hydrazine.

Mode of Action

It’s known that hydrazine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

Given the potential for this compound to participate in suzuki–miyaura cross-coupling , it could be involved in various biochemical pathways that involve the formation or modification of carbon-carbon bonds.

Result of Action

The potential for this compound to participate in suzuki–miyaura cross-coupling suggests that it could induce significant structural and functional changes in its target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)hydrazine typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Comparison with Similar Compounds

  • (3-Chloro-4-fluorophenyl)hydrazine
  • (3-Chloro-2-fluorophenyl)hydrazine
  • (4-Chloro-5-fluorophenyl)hydrazine

Comparison: (3-Chloro-5-fluorophenyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSFQZXJAPOUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295622
Record name (3-Chloro-5-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-58-1
Record name (3-Chloro-5-fluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260890-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-5-fluorophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(3-Chloro-5-fluorophenyl)hydrazine
Reactant of Route 3
(3-Chloro-5-fluorophenyl)hydrazine
Reactant of Route 4
(3-Chloro-5-fluorophenyl)hydrazine
Reactant of Route 5
(3-Chloro-5-fluorophenyl)hydrazine
Reactant of Route 6
(3-Chloro-5-fluorophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.